2-{[3-(2-Furylmethyl)-4-oxo-3,4-dihydro-2-pteridinyl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
This compound features a pteridinyl core substituted with a 2-furylmethyl group at position 3, a 4-oxo group, and a sulfanyl linkage at position 2 connected to an acetamide moiety bound to a 2-methylphenyl group. Its structural uniqueness lies in the combination of the pteridine heterocycle and the furylmethyl substituent, which may confer distinct electronic and steric properties compared to analogs.
Properties
Molecular Formula |
C20H17N5O3S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-[3-(furan-2-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H17N5O3S/c1-13-5-2-3-7-15(13)23-16(26)12-29-20-24-18-17(21-8-9-22-18)19(27)25(20)11-14-6-4-10-28-14/h2-10H,11-12H2,1H3,(H,23,26) |
InChI Key |
FCJKAVPWOAHYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pteridine core, followed by the introduction of the furan-2-ylmethyl group. The final steps involve the incorporation of the sulfanyl group and the acetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the oxo group in the pteridine core, potentially forming hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like thiols and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, and substituted analogs.
Scientific Research Applications
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The furan ring and pteridine core can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Heterocycle Variations
Quinazolinyl Derivatives
- Example : 2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-thiazolidine-3-yl)acetamide (AJ5d)
- Core : Quinazolinyl (two fused benzene rings with two nitrogen atoms).
- Key Substituents : 4-Fluorophenyl, 4-chlorophenyl, thiazolidine.
- Activity : Antimicrobial (Gram-positive/-negative bacteria, fungi).
- Synthesis : 4-Oxo-thiozolidine condensation (simpler, higher yield than multistep strategies).
Pyrimidinyl Derivatives
- Example : 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 20)
- Core : Pyrimidinyl (six-membered ring with two nitrogen atoms).
- Key Substituents : 4-Methoxybenzyl, trifluoromethyl benzothiazolyl.
- Activity : CK1-specific inhibitor (kinase targeting).
Thienopyrimidinyl Derivatives
- Example: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Core: Thieno[3,2-d]pyrimidinyl (fused thiophene and pyrimidine). Key Substituents: 4-Chlorophenyl, trifluoromethylphenyl.
Pteridinyl vs. Other Cores
The pteridinyl core in the target compound (vs. However, this may reduce solubility compared to smaller heterocycles.
Substituent Effects
Aryl Groups
- 2-Methylphenyl (Target Compound) : Moderate steric bulk, electron-donating methyl group.
- 4-Fluorophenyl/4-Chlorophenyl (AJ5d) : Electron-withdrawing groups enhance stability and binding to microbial enzymes.
- Trifluoromethyl (Compound 20 ) : Strong electron-withdrawing effect improves metabolic stability and target affinity.
Sulfanyl Linkage
- Present in all compared compounds; critical for disulfide bond mimicry and redox activity.
Acetamide Modifications
Data Tables
Table 1: Structural Comparison
Biological Activity
The compound 2-{[3-(2-Furylmethyl)-4-oxo-3,4-dihydro-2-pteridinyl]sulfanyl}-N-(2-methylphenyl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 288.36 g/mol. The structure includes a pteridine ring, which is known for its role in various biological processes, and a sulfanyl group that may contribute to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the furan ring is associated with antioxidant properties, which may help in mitigating oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Antimicrobial Properties : The sulfanyl group may enhance the compound's ability to interact with microbial targets, potentially leading to antimicrobial effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pteridine compounds showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored:
- Research Findings : In vitro studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The sulfanyl moiety appears to play a crucial role in disrupting bacterial cell walls .
Antioxidant Properties
The antioxidant capacity of the compound has been evaluated through various assays:
- Experimental Data : In a DPPH radical scavenging assay, compounds with similar structures demonstrated significant free radical scavenging activity, suggesting potential protective effects against oxidative damage .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
